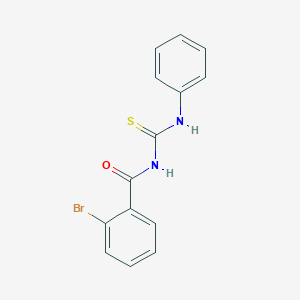![molecular formula C17H14N2O3 B232380 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one is a heterocyclic compound with potential therapeutic applications in various fields of medicine. This compound has been synthesized using several methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one involves the inhibition of various enzymes and pathways involved in cancer, inflammation, and neurological disorders. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. In addition, it reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In addition, it reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway. It has also been shown to have anti-angiogenic properties by inhibiting the VEGF pathway.
実験室実験の利点と制限
The advantages of using 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective properties. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research of 1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one. These include further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders, as well as studies on its mechanism of action and toxicity. In addition, there is potential for the development of analogs of this compound with improved solubility and potency. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one has been synthesized using several methods, including the Hantzsch reaction, one-pot multi-component reaction, and microwave-assisted synthesis. The Hantzsch reaction involves the condensation of aldehydes, β-ketoesters, and ammonium acetate in the presence of a catalyst. The one-pot multi-component reaction involves the reaction of aldehydes, β-ketoesters, and urea or thiourea in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of aldehydes, β-ketoesters, and ammonium acetate in the presence of a solvent and a microwave source.
科学的研究の応用
1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Scientific research has shown that this compound has anti-cancer properties by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
4-phenyl-7,8,9,10-tetrahydro-2H-isochromeno[3,4-d]pyridazine-1,6-dione |
InChI |
InChI=1S/C17H14N2O3/c20-16-13-11-8-4-5-9-12(11)17(21)22-15(13)14(18-19-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,19,20) |
InChIキー |
GMLJYKUNBXBIFS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O |
正規SMILES |
C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate](/img/structure/B232306.png)

![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)

